molecular formula C22H28N2O4S2 B6571718 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946296-58-8

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B6571718
CAS No.: 946296-58-8
M. Wt: 448.6 g/mol
InChI Key: LDGZTZZVAYUGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an intriguing organic compound characterized by its unique combination of tetrahydroquinoline and tetrahydronaphthalene frameworks, both featuring sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide generally involves a multi-step process:

  • Formation of Tetrahydroquinoline Intermediate: This step typically starts with a cyclization reaction, utilizing amines and aldehydes under acidic or basic conditions.

  • Sulfonylation: Introduction of the propane-1-sulfonyl group to the tetrahydroquinoline framework is achieved through sulfonyl chloride reactions in the presence of a base.

  • Coupling with Tetrahydronaphthalene: This involves a Friedel-Crafts alkylation or acylation to attach the naphthalene ring system, followed by sulfonation with appropriate sulfonamide reagents.

Industrial Production Methods

While laboratory synthesis involves precise control and purification steps, industrial production may utilize continuous flow reactors to optimize yield and purity. Scaling up requires efficient catalysts and possibly modified solvents to ensure economical large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes several key reactions:

  • Oxidation: Utilizes oxidizing agents such as permanganate or dichromate to modify its sulfonamide groups.

  • Reduction: Commonly uses reducing agents like sodium borohydride to alter its sulfonyl groups.

  • Substitution: Halogenation and nitration reactions introduce functional groups to the aromatic systems, often in the presence of catalysts.

Common Reagents and Conditions

  • Oxidation: Permanganate or dichromate in acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: Halogenation with chlorine or bromine, often catalyzed by Lewis acids like AlCl₃.

Major Products Formed

Products vary based on the reactions performed, but typically include:

  • Oxidation Products: Sulfone derivatives.

  • Reduction Products: Modified sulfonamide frameworks.

  • Substitution Products: Halogenated and nitrated derivatives, introducing new reactivity.

Scientific Research Applications

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide finds applications in multiple fields:

Chemistry

  • Catalysis: Serves as a precursor for catalysts in organic synthesis.

  • Material Science: Components of polymers and advanced materials.

Biology

  • Biochemical Probes: Used in studying enzyme interactions and protein binding.

Medicine

    Industry

    • Dyes and Pigments: Serves as a starting material for novel dyes with specific properties.

    Mechanism of Action

    The exact mechanism of action of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is complex and may involve:

    • Molecular Targets: Enzyme active sites and protein receptors.

    • Pathways: Modulation of biochemical pathways through inhibition or activation of enzymes.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(6-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl)-naphthalene-2-sulfonamide

    • N-(6-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-sulfonamide

    Uniqueness

    N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to:

    • Structural Complexity: Combining two sulfonamide-containing frameworks.

    • Versatile Reactivity: Capable of undergoing diverse chemical transformations.

    • Broad Applications: Used across various scientific and industrial fields.

    Properties

    IUPAC Name

    N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H28N2O4S2/c1-2-14-29(25,26)24-13-5-8-19-15-20(10-12-22(19)24)23-30(27,28)21-11-9-17-6-3-4-7-18(17)16-21/h9-12,15-16,23H,2-8,13-14H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LDGZTZZVAYUGFT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H28N2O4S2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    448.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.